molecular formula C13H16FN3O3S B345386 5-fluoro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide CAS No. 838898-00-3

5-fluoro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide

Cat. No.: B345386
CAS No.: 838898-00-3
M. Wt: 313.35g/mol
InChI Key: HJUVGABASQWXDJ-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with sulfonyl chlorides under basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Methoxy Group Addition: The methoxy group is typically introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

5-fluoro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Studies: Used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Chemical Biology: Employed in the development of chemical tools for studying cellular functions and signaling pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atom and methoxy group can enhance binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxy-benzenesulfonamide: Lacks the imidazole ring and propyl chain, resulting in different biological activity.

    N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide: Lacks the fluorine atom, which may affect binding affinity and specificity.

    5-Fluoro-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological properties.

Uniqueness

5-fluoro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, imidazole ring, and methoxy group allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

5-fluoro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3S/c1-20-12-4-3-11(14)9-13(12)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUVGABASQWXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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